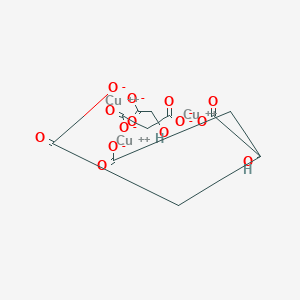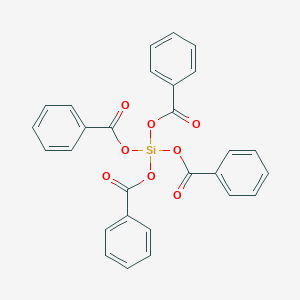
1-Cyclohexyl-1-propyne
Overview
Description
1-Cyclohexyl-1-propyne is an organic compound with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol It is characterized by a cyclohexyl group attached to a propyne moiety, making it a member of the alkyne family
Preparation Methods
1-Cyclohexyl-1-propyne can be synthesized through several methods:
Heating 3-cyclohexyl-1-bromopropene with alcoholic potassium hydroxide: This method involves the elimination of hydrogen bromide to form the desired alkyne.
Action of sodamide on 3-cyclohexyl-2-bromopropene: This method also results in the formation of this compound through a dehydrohalogenation reaction.
Chemical Reactions Analysis
1-Cyclohexyl-1-propyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield cyclohexylpropane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium amide, organolithium reagents.
Major products formed from these reactions include cyclohexylpropane, carboxylic acids, and substituted alkynes.
Scientific Research Applications
1-Cyclohexyl-1-propyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-1-propyne exerts its effects depends on the specific reaction or application. In general, the alkyne group can participate in various chemical transformations, including addition, substitution, and polymerization reactions. The molecular targets and pathways involved are specific to the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1-Cyclohexyl-1-propyne can be compared with other similar compounds, such as:
1-Cyclohexyl-1-butyne: Similar structure but with an additional carbon in the alkyne chain.
1-Cyclohexyl-1-pentyne: Another homolog with a longer alkyne chain.
Cyclohexylacetylene: Lacks the additional carbon atoms present in this compound.
Properties
IUPAC Name |
prop-1-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h9H,3-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDWSCMNLSLHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172046 | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18736-95-3 | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















